N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzofuran-2-carboxamide
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Overview
Description
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, ChemSpider ID, etc. It may also include information about its appearance, smell, taste, and solubility .
Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques used for this can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with other substances, the conditions needed for these reactions, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, density, refractive index, optical rotation, etc. The compound’s chemical properties like acidity or basicity, stability, reactivity, etc., are also studied .Scientific Research Applications
Disposition and Metabolism
A study on the disposition and metabolism of a related compound, SB-649868, highlights its potential application in the treatment of insomnia. This research found that SB-649868 is extensively metabolized, with principal elimination via feces, suggesting the presence of slowly cleared metabolites. The study contributes to understanding the metabolic pathways and disposition characteristics of benzofuran derivatives in humans, providing insights into their pharmacokinetic profiles (Renzulli et al., 2011).
Antiallergic Agents
Another research avenue explores antiallergic agents, including a study on N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, which shares a similar chemical motif with the compound of interest. This study demonstrates the antiallergic potential of these compounds, offering a basis for developing new therapeutics in allergy treatment (Honma et al., 1983).
Antimicrobial Screening
Research on the antimicrobial properties of benzofuran derivatives, such as the synthesis, characterization, and antimicrobial screening of novel 5-(benzofuran-2-yl)-N'-(2- substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives, highlights their potential as antibacterial agents. These studies suggest that benzofuran derivatives can be effective against a range of pathogenic microorganisms, indicating their relevance in developing new antimicrobial drugs (Idrees et al., 2019).
Anticancer Evaluation
The design, synthesis, and evaluation of benzofuran derivatives for anticancer activity represent another significant area of research. A study on substituted benzamides showed promising anticancer activities against various cancer cell lines, suggesting the therapeutic potential of these compounds in cancer treatment (Ravinaik et al., 2021).
Orexin Receptor Mechanisms
The role of orexin receptors in compulsive food consumption was explored using SB-649868, a dual orexin receptor antagonist. This research provides insights into the mechanisms underlying binge eating and suggests potential therapeutic targets for eating disorders (Piccoli et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various protein receptors .
Mode of Action
It’s known that such compounds can form conventional hydrogen bonds with amino acid residues in target proteins , which may alter the protein’s function and lead to therapeutic effects.
Biochemical Pathways
Compounds with similar structures have been reported to show a broad range of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
Similar compounds have been reported to have excellent pharmacokinetics in preclinical species .
Result of Action
Compounds with similar structures have been reported to have various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c1-21-17(24)22(20-19-21)13-8-6-12(7-9-13)18-16(23)15-10-11-4-2-3-5-14(11)25-15/h2-10H,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOHIIGUCFUISR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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